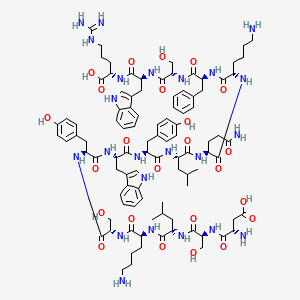

CPP2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C97H135N23O24 |

|---|---|

分子量 |

2007.2 g/mol |

IUPAC名 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoic acid |

InChI |

InChI=1S/C97H135N23O24/c1-52(2)39-70(87(134)109-68(34-35-80(101)126)85(132)107-66(23-12-14-36-98)83(130)113-72(41-54-17-6-5-7-18-54)90(137)120-79(51-123)95(142)117-75(44-57-47-105-64-21-10-8-19-61(57)64)91(138)110-69(96(143)144)25-16-38-104-97(102)103)111-88(135)73(42-55-26-30-59(124)31-27-55)114-92(139)76(45-58-48-106-65-22-11-9-20-62(58)65)116-89(136)74(43-56-28-32-60(125)33-29-56)115-94(141)78(50-122)119-84(131)67(24-13-15-37-99)108-86(133)71(40-53(3)4)112-93(140)77(49-121)118-82(129)63(100)46-81(127)128/h5-11,17-22,26-33,47-48,52-53,63,66-79,105-106,121-125H,12-16,23-25,34-46,49-51,98-100H2,1-4H3,(H2,101,126)(H,107,132)(H,108,133)(H,109,134)(H,110,138)(H,111,135)(H,112,140)(H,113,130)(H,114,139)(H,115,141)(H,116,136)(H,117,142)(H,118,129)(H,119,131)(H,120,137)(H,127,128)(H,143,144)(H4,102,103,104)/t63-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-/m0/s1 |

InChIキー |

VTUXBFWQFLTFMF-LLZZNUKMSA-N |

異性体SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N |

正規SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Composition of Secondary Calciprotein Particles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Secondary calciprotein particles (CPPs) are crystalline nanoparticles implicated in the pathophysiology of vascular calcification, particularly in chronic kidney disease. Evolving from their amorphous precursors, primary CPPs, these complex structures are composed of a mineral core encased in a protein shell. This guide provides a detailed examination of the composition of secondary CPPs, outlines the experimental methodologies for their characterization, and elucidates the key signaling pathways they modulate. The provided data and visualizations aim to facilitate a deeper understanding of secondary CPPs and support the development of novel therapeutic interventions.

Core Composition of Calciprotein Particles

Calciprotein particles are a heterogeneous group of nanoparticles, with their composition varying based on their maturation state. The transition from primary to secondary CPPs involves a significant alteration in their mineral and protein makeup.

Quantitative Composition

While detailed quantitative proteomics specifically for secondary CPPs are limited, the general composition of CPPs has been reported. It is important to note that secondary CPPs are known to have a lower fetuin-A and a higher apolipoprotein content compared to their primary counterparts[1].

| Component | Relative Abundance | Notes |

| Mineral | ~18% | Primarily crystalline calcium phosphate in the form of hydroxyapatite in secondary CPPs. |

| Fetuin-A | ~80% (in general CPPs) | A major protein component, though its relative abundance is lower in secondary CPPs. |

| Matrix Gla Protein (MGP) | ~2% (in general CPPs) | A vitamin K-dependent protein that inhibits vascular calcification. |

| Apolipoproteins | Higher in secondary CPPs | Specific apolipoproteins and their quantitative contribution are not well-defined. |

| Other Proteins | Present | Albumin and Gla-rich protein (GRP) are also known components. |

Mineral Core

The defining feature of secondary CPPs is their crystalline mineral core. This core is primarily composed of calcium phosphate, which organizes into a hydroxyapatite [Ca10(PO4)6(OH)2] or carbonate-hydroxyapatite structure[2]. This crystalline nature distinguishes them from primary CPPs, which contain amorphous calcium phosphate[3].

Protein Corona

The protein shell, or corona, of secondary CPPs is a dynamic entity composed of various serum proteins. The primary components include:

-

Fetuin-A: A glycoprotein that plays a crucial role in inhibiting the precipitation of calcium phosphate in the serum. While abundant in CPPs, its proportion is noted to be lower in the more mature secondary particles[1].

-

Matrix Gla Protein (MGP): A potent inhibitor of vascular calcification.

-

Albumin: The most abundant protein in plasma, it is also found associated with CPPs.

-

Gla-Rich Protein (GRP): Another vitamin K-dependent protein involved in calcium homeostasis.

-

Apolipoproteins: These proteins, typically associated with lipoproteins, are found in higher abundance on secondary CPPs compared to primary ones[1]. Their specific roles in CPP formation and function are an area of ongoing research.

Experimental Protocols for Characterization

The characterization of secondary CPPs involves a multi-faceted approach, combining techniques for their synthesis, isolation, and detailed analysis of their mineral and protein components.

Synthesis and Isolation of Secondary Calciprotein Particles

-

In Vitro Synthesis: Secondary CPPs can be synthesized in vitro by incubating a supersaturated solution of calcium and phosphate in a medium containing serum or purified fetuin-A. The transformation from primary to secondary CPPs is time and temperature-dependent, typically requiring several hours to days of incubation at 37°C[4].

-

Isolation: Once formed, secondary CPPs can be isolated from the solution by high-speed centrifugation[4]. The resulting pellet is then washed to remove unbound proteins and other contaminants.

Morphological and Structural Analysis

-

Electron Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the needle-like or spindle-shaped morphology of secondary CPPs, which contrasts with the spherical shape of primary CPPs[2].

-

Dynamic Light Scattering (DLS): DLS is employed to determine the hydrodynamic radius of the particles, with secondary CPPs typically exhibiting a larger size (around 120-150 nm) compared to primary CPPs (around 60-75 nm)[3][5].

-

X-ray Powder Diffraction (XRD): XRD is a key technique to confirm the crystalline nature of the mineral core of secondary CPPs, identifying the specific crystalline phase as hydroxyapatite[2].

Compositional Analysis

-

Atomic Emission Spectroscopy (AES) and Energy-Dispersive X-ray Spectroscopy (EDX): These techniques are used to determine the elemental composition of the mineral core, confirming the presence of calcium and phosphorus[2].

-

Fourier Transform Infrared Spectroscopy (FTIR): FTIR provides information about the chemical bonds present in the particles, identifying phosphate, carbonate, and hydroxyl groups characteristic of hydroxyapatite[2].

-

CHNSO Analysis: This elemental analysis method is used to determine the content of carbon, hydrogen, nitrogen, sulfur, and oxygen, providing insights into the organic (protein) and inorganic components.

-

Mass Spectrometry-based Proteomics: To identify the protein components of the corona, the isolated particles are treated to denature and digest the proteins into peptides. These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the constituent proteins[6][7].

Signaling Pathways Modulated by Secondary Calciprotein Particles

Secondary CPPs are not inert particles; they actively engage with cells, particularly vascular smooth muscle cells (VSMCs) and macrophages, to induce pro-inflammatory and pro-calcific responses.

Induction of a Pro-Calcific Phenotype in Vascular Smooth Muscle Cells

Secondary CPPs promote the calcification of VSMCs through the induction of Tumor Necrosis Factor-alpha (TNF-α). The binding of secondary CPPs to the VSMC surface leads to the production and release of TNF-α. This secreted TNF-α then acts in an autocrine or paracrine manner by binding to its receptor, TNFR1, on the surface of VSMCs. Activation of TNFR1 initiates a downstream signaling cascade that ultimately leads to the expression of pro-calcific genes and the mineralization of the extracellular matrix[5].

Activation of Inflammatory Responses in Macrophages

In macrophages, secondary CPPs are recognized as danger signals, leading to the activation of inflammatory pathways. Toll-like receptor 4 (TLR4) has been identified as a key receptor for CPPs[7]. The engagement of TLR4 by secondary CPPs can trigger downstream signaling through two major adaptor proteins: MyD88 and TRIF. The MyD88-dependent pathway leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), resulting in the production of pro-inflammatory cytokines such as TNF-α and interleukins. The TRIF-dependent pathway can also contribute to the inflammatory response. This inflammatory cascade contributes to the chronic inflammation associated with vascular calcification.

Conclusion

Secondary calciprotein particles are complex nanostructures with a crystalline mineral core and a diverse protein corona. Their composition and structure are intrinsically linked to their pathological activities, including the promotion of vascular calcification and inflammation. A thorough understanding of their composition, facilitated by the experimental protocols outlined in this guide, is crucial for unraveling their precise roles in disease. Furthermore, the elucidation of the signaling pathways they modulate offers promising targets for the development of novel therapies aimed at mitigating the detrimental effects of vascular calcification. Continued research in this area is essential to translate our growing knowledge of secondary CPPs into clinical benefits for patients at risk.

References

- 1. The formation and function of calciprotein particles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Calciprotein Particles and Serum Calcification Propensity: Hallmarks of Vascular Calcifications in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous Measurement of Calciprotein Particles with Different Assays and Clinical Outcomes in CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological and Clinical Effects of Calciprotein Particles on Chronic Kidney Disease-Mineral and Bone Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteomic Profiling of Endothelial Cell Secretomes After Exposure to Calciprotein Particles Reveals Downregulation of Basement Membrane Assembly and Increased Release of Soluble CD59 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calciprotein Particles: Balancing Mineral Homeostasis and Vascular Pathology - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Fetuin-A in the Formation and Stabilization of Secondary Calciprotein Particles (CPP2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fetuin-A, a liver-derived plasma protein, is a critical systemic inhibitor of ectopic calcification. Its primary mechanism of action involves the formation and stabilization of soluble colloidal nanoparticles known as calciprotein particles (CPPs). These particles sequester excess calcium and phosphate, preventing their precipitation in soft tissues. This technical guide provides an in-depth exploration of the role of fetuin-A in the formation and stabilization of the mature, crystalline secondary calciprotein particles (CPP2). It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated biological pathways and experimental workflows.

Introduction

Ectopic calcification, the pathological deposition of calcium phosphate crystals in soft tissues, is a significant contributor to the morbidity and mortality associated with various chronic diseases, including chronic kidney disease (CKD) and cardiovascular disease. The body possesses a sophisticated system of inhibitors to prevent such aberrant mineralization, with fetuin-A being a key player.[1][2] Fetuin-A acts as a mineral chaperone, binding to nascent calcium phosphate nuclei to form soluble calciprotein monomers (CPMs).[3] These monomers can then aggregate to form primary calciprotein particles (CPP1), which are amorphous and spherical. Over time, CPP1 can transition into the larger, more crystalline, and pro-inflammatory secondary calciprotein particles (this compound).[3][4] Understanding the intricate role of fetuin-A in managing the lifecycle of CPPs is crucial for developing therapeutic strategies to combat ectopic calcification.

The Hierarchical Formation of Calciprotein Particles

The formation of CPPs is a multi-step process, initiated by the supersaturation of calcium and phosphate in the extracellular fluid. Fetuin-A plays a pivotal role in each stage, governing the size, morphology, and stability of the resulting particles.

From Calciprotein Monomers (CPMs) to Primary CPPs (CPP1)

In the presence of supersaturated calcium and phosphate, fetuin-A binds to initial mineral clusters, forming soluble calciprotein monomers (CPMs).[3] These CPMs are the fundamental building blocks of CPPs. Under sustained mineral stress, CPMs aggregate to form spherical, amorphous primary calciprotein particles (CPP1), typically ranging in size from 30 to 100 nm.[5]

Maturation to Secondary CPPs (this compound)

Primary CPPs are transient structures that can undergo a maturation process, transforming into secondary calciprotein particles (this compound). This transition involves the crystallization of the amorphous calcium phosphate core into a more stable form, such as hydroxyapatite.[6] this compound are typically larger than CPP1, with a prolate ellipsoid or needle-like morphology, and are considered to be more pro-inflammatory.[7] Fetuin-A is crucial in delaying this transformation, thereby reducing the burden of the more pathogenic this compound.[8][9]

Quantitative Data on Fetuin-A and CPPs

The following tables summarize the available quantitative data regarding the composition and characteristics of CPPs and the influence of fetuin-A on their formation.

Table 1: Composition of Calciprotein Particles

| Component | Percentage in CPPs | Reference |

| Mineral | 18% | [2] |

| Fetuin-A | 80% | [2] |

| Matrix Gla Protein | 2% | [2] |

Table 2: Physical Characteristics of Primary (CPP1) and Secondary (this compound) Calciprotein Particles

| Characteristic | Primary CPP (CPP1) | Secondary CPP (this compound) | Reference |

| Morphology | Amorphous, spherical | Crystalline, prolate ellipsoid/needle-like | [5] |

| Size | 30 - 100 nm | 100 - 250 nm | [5] |

| Mineral Core | Amorphous Calcium Phosphate | Crystalline Hydroxyapatite | [6] |

Table 3: Influence of Fetuin-A on this compound Formation (T50 Test)

The T50 test measures the time it takes for CPP1 to transform into this compound in serum, providing an indication of calcification propensity. A longer T50 time indicates a greater inhibitory capacity against calcification.

| Condition | Mean T50 (minutes) | Key Observations | Reference |

| Normal Adults | ~298 | Baseline calcification propensity. | [10] |

| Dialysis Patients | ~218 | Reduced inhibitory capacity in CKD. | [10] |

| Cord Blood | ~454 | High inhibitory capacity, despite lower fetuin-A, suggesting other inhibitors. | [10] |

| Addition of Fetuin-A | Increased T50 | Fetuin-A directly inhibits this compound formation. | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of fetuin-A in CPP formation and its biological effects.

In Vitro Formation of Secondary Calciprotein Particles (this compound)

This protocol describes the synthesis of this compound for use in cellular and biochemical assays.

Materials:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Calcium Chloride (CaCl₂) solution (1 M)

-

Sodium Phosphate solution (1 M, pH 7.4)

-

Sterile, conical centrifuge tubes (50 mL)

-

High-speed centrifuge

Procedure:

-

Prepare a basal medium by supplementing DMEM with 10% FBS.

-

To 50 mL of the basal medium in a sterile conical tube, add CaCl₂ to a final concentration of 10 mM and sodium phosphate to a final concentration of 6 mM.[11]

-

Incubate the mixture at 37°C for 24 hours to allow for the formation and maturation of this compound.[11]

-

Pellet the formed this compound by centrifugation at 12,000 x g for 30 minutes.

-

Carefully discard the supernatant and wash the pellet with phosphate-buffered saline (PBS).

-

Repeat the centrifugation and washing steps twice more to ensure the removal of unbound proteins and minerals.

-

Resuspend the final this compound pellet in a desired buffer (e.g., PBS or cell culture medium) for downstream applications.

-

Quantify the this compound concentration by measuring the calcium content using a colorimetric assay.

Macrophage Uptake of Fluorescently Labeled this compound

This protocol allows for the visualization and quantification of this compound phagocytosis by macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Fluorescently labeled this compound (e.g., using an Alexa Fluor dye)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

DAPI (4',6-diamidino-2-phenylindole) nuclear stain

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed RAW 264.7 macrophages onto glass coverslips in a 24-well plate at a density of 5 x 10⁴ cells/well and culture overnight.

-

The following day, replace the culture medium with fresh complete DMEM containing fluorescently labeled this compound at a concentration of 50 µg/mL.

-

Incubate the cells with the labeled this compound for 4 hours at 37°C to allow for phagocytosis.

-

After incubation, wash the cells three times with ice-cold PBS to remove unbound this compound.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

-

Visualize the cells using a fluorescence microscope. Macrophages that have phagocytosed this compound will exhibit fluorescence.

-

For quantitative analysis, detach the cells after step 4 using a cell scraper, and analyze the fluorescence intensity by flow cytometry.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows related to fetuin-A and this compound.

Signaling Pathways

Experimental Workflows

Conclusion

Fetuin-A is a potent inhibitor of ectopic calcification, primarily through its ability to form and stabilize calciprotein particles. By sequestering mineral ions into soluble nanoparticles, fetuin-A prevents their uncontrolled precipitation. Its role in delaying the maturation of amorphous CPP1 to crystalline and pro-inflammatory this compound is particularly crucial. The quantitative data, detailed experimental protocols, and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target the mechanisms of pathological calcification. Further research into the precise molecular interactions governing fetuin-A's function will undoubtedly pave the way for novel therapeutic interventions.

References

- 1. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Multifunctional roles for serum protein fetuin-a in inhibition of human vascular smooth muscle cell calcification. | Semantic Scholar [semanticscholar.org]

- 6. Ligand binding to macrophage scavenger receptor-A induces urokinase-type plasminogen activator expression by a protein kinase-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. physoc.org [physoc.org]

- 8. Multifunctional roles for serum protein fetuin-a in inhibition of human vascular smooth muscle cell calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Macrophage Phagocytosis Assay [protocols.io]

- 10. protocols.io [protocols.io]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structural Differences Between CPP-Functionalized Nanoparticles: A Comparative Analysis of CPP1 and CPP2 Models

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the structural distinctions between two model cell-penetrating peptide (CPP) functionalized nanoparticle systems, herein designated as CPP1 and CPP2. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug delivery, offering insights into the critical structural parameters that dictate nanoparticle performance.

Introduction to CPP-Modified Nanoparticles

Cell-penetrating peptides (CPPs) are short peptides, typically 5-30 amino acids in length, that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes.[1][2] When conjugated to nanoparticles, CPPs can significantly enhance their cellular uptake, enabling the effective delivery of therapeutic agents to intracellular targets.[3][4] The overall efficacy of these delivery systems is intimately linked to their structural characteristics.[5]

This guide will explore two hypothetical, yet representative, CPP-nanoparticle constructs:

-

CPP1 Nanoparticle: A polymeric nanoparticle composed of poly(lactic-co-glycolic acid) (PLGA) with the TAT (trans-activator of transcription) peptide covalently conjugated to its surface.

-

This compound Nanoparticle: A lipid-based nanoparticle (liposome) where the Penetratin peptide is electrostatically adsorbed to its surface.

These two models will be used to illustrate the fundamental structural differences that can arise from variations in the core material, the type of CPP, and the method of conjugation.

Comparative Structural Analysis: CPP1 vs. This compound

The key structural differences between the CPP1 and this compound nanoparticle models are summarized in the table below. This quantitative data is compiled from representative values found in the literature for similar nanoparticle formulations.

| Structural Parameter | CPP1 Nanoparticle (PLGA-TAT) | This compound Nanoparticle (Liposome-Penetratin) | Characterization Technique(s) |

| Core Material | Poly(lactic-co-glycolic acid) (PLGA) | Phospholipid Bilayer (e.g., DOPC/Cholesterol) | Transmission Electron Microscopy (TEM), Cryo-TEM |

| Mean Diameter (Size) | 150 nm ± 10 nm | 120 nm ± 15 nm | Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA) |

| Polydispersity Index (PDI) | < 0.1 | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | +15 mV ± 3 mV | +30 mV ± 5 mV | Electrophoretic Light Scattering (ELS) |

| Morphology | Dense, spherical, solid matrix | Spherical, hollow, aqueous core | Transmission Electron Microscopy (TEM), Cryo-TEM |

| CPP Type | TAT (GRKKRRQRRRPQ) | Penetratin (RQIKIWFQNRRMKWKK) | Mass Spectrometry, Amino Acid Analysis |

| Conjugation Method | Covalent (e.g., amide bond via EDC/NHS chemistry) | Non-covalent (Electrostatic Adsorption) | FTIR Spectroscopy, Zeta Potential Measurement |

| Surface Charge Origin | Cationic TAT peptide | Cationic Penetratin peptide and cationic lipids (optional) | Electrophoretic Light Scattering (ELS) |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of CPP1 and this compound nanoparticles are crucial for reproducibility and further development.

Synthesis of CPP1 (PLGA-TAT) Nanoparticles

This protocol describes a typical emulsification-solvent evaporation method for creating PLGA nanoparticles and subsequent surface functionalization with TAT peptide.

Materials:

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Dichloromethane (DCM)

-

Polyvinyl alcohol (PVA)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

TAT peptide (with a terminal cysteine or amine group for conjugation)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Nanoparticle Formulation: Dissolve PLGA in DCM. Prepare an aqueous solution of PVA. Emulsify the PLGA/DCM solution in the PVA solution using sonication or homogenization.

-

Solvent Evaporation: Stir the resulting emulsion overnight at room temperature to allow for the complete evaporation of DCM, leading to the formation of solid PLGA nanoparticles.

-

Washing and Collection: Centrifuge the nanoparticle suspension to remove excess PVA and unencapsulated material. Resuspend the nanoparticle pellet in deionized water. Repeat this washing step three times.

-

Surface Activation: Resuspend the washed PLGA nanoparticles in a buffer solution. Add EDC and NHS to activate the carboxyl groups on the surface of the PLGA nanoparticles.

-

CPP Conjugation: Add the TAT peptide to the activated nanoparticle suspension and allow it to react for several hours at room temperature with gentle stirring.

-

Final Purification: Quench the reaction and wash the nanoparticles by centrifugation to remove unreacted peptide and coupling agents. Resuspend the final CPP1 nanoparticles in a suitable buffer for storage.

Synthesis of this compound (Liposome-Penetratin) Nanoparticles

This protocol outlines the thin-film hydration method for liposome preparation, followed by electrostatic adsorption of the Penetratin peptide.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

-

Cholesterol

-

Chloroform

-

Penetratin peptide

-

Phosphate-buffered saline (PBS)

Protocol:

-

Lipid Film Formation: Dissolve DOPC and cholesterol in chloroform in a round-bottom flask. Evaporate the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

-

Hydration: Hydrate the lipid film with PBS buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

-

Size Reduction: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

CPP Adsorption: Add the positively charged Penetratin peptide solution to the negatively charged (or neutral) liposome suspension. The electrostatic interaction will drive the adsorption of the peptide onto the liposome surface.

-

Incubation: Incubate the mixture for a specified time (e.g., 30 minutes) at room temperature to ensure stable peptide association.

-

Purification: Remove any unbound peptide by size exclusion chromatography or dialysis.

Visualizations

Diagrams illustrating key pathways and workflows provide a clear visual representation of complex processes.

Signaling Pathway for CPP-Mediated Endocytosis

The following diagram illustrates a generalized signaling pathway for the cellular uptake of CPP-functionalized nanoparticles via endocytosis.

Caption: Generalized pathway for CPP-nanoparticle cellular uptake and endosomal escape.

Experimental Workflow for Nanoparticle Characterization

This diagram outlines a typical experimental workflow for the structural and functional characterization of synthesized CPP nanoparticles.

Caption: Workflow for the characterization of CPP-functionalized nanoparticles.

Conclusion

The structural characteristics of CPP-functionalized nanoparticles are paramount to their function as drug delivery vehicles. As illustrated by the comparison of the hypothetical CPP1 (polymeric) and this compound (liposomal) systems, variations in core composition, CPP type, and conjugation strategy lead to distinct differences in size, surface charge, and morphology. A thorough understanding and characterization of these structural parameters, using the experimental protocols and workflows outlined in this guide, are essential for the rational design and optimization of next-generation nanoparticle-based therapeutics.

References

- 1. Nanoparticles Modified with Cell-Penetrating Peptides: Conjugation Mechanisms, Physicochemical Properties, and Application in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combination of Cell-Penetrating Peptides with Nanoparticles for Therapeutic Application: A Review [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Combination of Cell-Penetrating Peptides with Nanoparticles for Therapeutic Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural parameters of nanoparticles affecting their toxicity for biomedical applications: a review - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Discovery of Crystalline Calciprotein Particles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calciprotein particles (CPPs) are circulating nanoparticles composed of calcium phosphate and proteins, primarily fetuin-A, that play a crucial role in mineral homeostasis.[1][2][3] Under physiological conditions, they function as a mineral buffering system, sequestering excess calcium and phosphate to prevent ectopic calcification.[4][5][6] However, in states of chronic mineral stress, such as chronic kidney disease (CKD), there is a shift towards the formation of more crystalline, secondary CPPs (CPP2).[1][4][5][7] These crystalline particles are pathogenic, contributing to vascular calcification, inflammation, and endothelial dysfunction. This technical guide provides an in-depth overview of the in vivo discovery of crystalline CPPs, detailing the experimental protocols for their isolation and characterization, summarizing key quantitative data, and visualizing the implicated signaling pathways.

Quantitative Characteristics of Calciprotein Particles

The transition from amorphous primary CPPs (CPP1) to crystalline secondary CPPs (this compound) is a key event in their pathogenesis. The following table summarizes their distinct quantitative characteristics.

| Characteristic | Primary Calciprotein Particles (CPP1) | Secondary Calciprotein Particles (this compound) | References |

| Morphology | Amorphous, spherical | Crystalline, needle-shaped or oblong | [1][2][3] |

| Size (diameter) | 50 - 150 nm | 100 - 500 nm | [1] |

| Composition | Amorphous calcium phosphate, Fetuin-A, other proteins | Crystalline hydroxyapatite core, Fetuin-A, other proteins | [1][2][3] |

| Concentration in Blood | ~250 particles/µL (total CPPs in healthy individuals) | Elevated in chronic kidney disease and other inflammatory conditions | [8] |

Experimental Protocols

In Vitro Synthesis of Calciprotein Particles

The controlled in vitro synthesis of CPPs is essential for studying their biological effects.

Objective: To generate primary (amorphous) and secondary (crystalline) CPPs for experimental use.

Materials:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS) or purified bovine Fetuin-A

-

Calcium chloride (CaCl₂) stock solution (e.g., 1 M)

-

Sodium phosphate buffer (e.g., 1 M, pH 7.4)

-

Sterile, conical tubes or flasks

-

Humidified incubator (37°C, 5% CO₂)

-

High-speed centrifuge

Protocol for Secondary CPP (this compound) Synthesis: [3][4][9]

-

Prepare the basal medium by supplementing DMEM with 10% FBS.

-

Induce supersaturation by adding CaCl₂ and sodium phosphate to final concentrations of 2.8 mM and 4.4 mM, respectively.

-

Incubate the mixture in a humidified incubator at 37°C with 5% CO₂. Incubation times can be varied to control the maturation of CPPs, with longer incubation (e.g., 7-14 days) favoring the formation of crystalline this compound.

-

To harvest the this compound, centrifuge the suspension at high speed (e.g., 24,000 x g) for 2 hours at 4°C.

-

Discard the supernatant and wash the CPP pellet with Tris-buffered saline (TBS).

-

Repeat the centrifugation and resuspend the final pellet in TBS for use in experiments.

Protocol for Primary CPP (CPP1) Synthesis: [3]

-

Follow the same procedure as for this compound synthesis, but with a significantly shorter incubation time (e.g., 30 minutes to 12 hours).

-

Harvest the CPP1 by high-speed centrifugation as described above.

Isolation of Endogenous Calciprotein Particles from Serum

Objective: To isolate naturally occurring CPPs from serum samples for characterization.

Materials:

-

Serum samples

-

Tris-buffered saline (TBS), ice-cold

-

High-speed refrigerated centrifuge

Protocol: [3]

-

Thaw frozen serum samples rapidly in a 37°C water bath.

-

Perform a pre-clearing centrifugation at a lower speed (e.g., 10,000 x g for 30 minutes at 4°C) to remove cell debris.

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 30,000 x g) for 2 hours at 4°C to pellet the CPPs.

-

Carefully aspirate and discard the supernatant.

-

Wash the pellet by resuspending it in ice-cold TBS.

-

Repeat the high-speed centrifugation for 1 hour at 4°C.

-

Resuspend the final pellet in a minimal volume of TBS.

Quantification of Calciprotein Particles

Objective: To quantify the number of primary (CPP1) and secondary (this compound) particles in serum.

Materials:

-

Serum samples

-

HEPES-buffered DMEM

-

Fluorescent staining solution containing a calcium-binding dye (e.g., OsteoSense) and a membrane dye (to exclude extracellular vesicles)

-

Flow cytometer with appropriate laser and filter sets

-

Thaw serum samples and mix 5 µL with 40 µL of HEPES-buffered DMEM.

-

Add 5 µL of the staining solution and incubate for 1 hour at room temperature, protected from light.

-

Dilute the stained sample with HEPES-buffered DMEM.

-

Analyze the sample on a flow cytometer, gating on the calcium-binding dye-positive and membrane dye-negative events to specifically count CPPs. Different scatter and fluorescence properties can be used to distinguish between CPP1 and this compound.

Objective: To measure the time it takes for CPP1 to transform into this compound in serum, providing a functional measure of calcification propensity.

Materials:

-

Serum samples

-

Calcium and phosphate stock solutions (pH 7.4)

-

Nephelometer

-

384-well or 96-well plates

-

Pipette serum samples into the wells of a microplate.

-

Add calcium and phosphate solutions to induce the formation of CPP1.

-

Place the plate in a nephelometer pre-heated to 37°C.

-

Monitor the change in turbidity (light scattering) over time as the amorphous CPP1 convert to crystalline this compound.

-

The T50 value is the time at which the turbidity reaches 50% of the maximum, with a shorter T50 indicating a higher propensity for calcification.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Crystalline calciprotein particles trigger intracellular signaling cascades that lead to inflammation and endothelial dysfunction.

Experimental Workflows

The following diagrams illustrate the workflows for the isolation, quantification, and cellular analysis of calciprotein particles.

References

- 1. Molecular Activation of NLRP3 Inflammasome by Particles and Crystals: A Continuing Challenge of Immunology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Calciprotein Particle Synthesis Strategy Determines In Vitro Calcification Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calciprotein Particles Induce Endothelial Dysfunction by Impairing Endothelial Nitric Oxide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calciprotein Particles Induce IL-1β/α-Mediated Inflammation through NLRP3 Inflammasome-Dependent and -Independent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calciprotein Particles: Balancing Mineral Homeostasis and Vascular Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The formation and function of calciprotein particles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calciprotein Particles Cause Physiologically Significant Pro-Inflammatory Response in Endothelial Cells and Systemic Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous Measurement of Calciprotein Particles with Different Assays and Clinical Outcomes in CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. ahajournals.org [ahajournals.org]

- 13. Serum Calcification Propensity T50 Associates with Disease Severity in Patients with Pseudoxanthoma Elasticum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. krcp-ksn.org [krcp-ksn.org]

The Formation of Secondary Calciprotein Particles in Chronic Kidney Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Kidney Disease (CKD) is a global health issue characterized by a progressive loss of kidney function. A key complication and contributor to the high cardiovascular mortality in CKD patients is vascular calcification. Emerging evidence points to the pivotal role of secondary calciprotein particles (CPP2) in the pathogenesis of this ectopic calcification. This technical guide provides a comprehensive overview of the this compound formation pathway in CKD, detailing the molecular mechanisms, key signaling pathways, and experimental methodologies for its investigation.

The Genesis of Calciprotein Particles in Chronic Kidney Disease

In healthy individuals, serum is supersaturated with calcium and phosphate ions. To prevent spontaneous precipitation, the body has a sophisticated system of inhibitors, with the glycoprotein fetuin-A being a key player.[1] In CKD, mineral and bone metabolism is dysregulated, leading to hyperphosphatemia and a relative or absolute deficiency of calcification inhibitors.[2] This imbalance disrupts the delicate equilibrium, creating a pro-calcific milieu.

From Primary to Secondary Calciprotein Particles

Under conditions of calcium and phosphate supersaturation, nascent amorphous calcium phosphate (ACP) crystals begin to form. Fetuin-A and other proteins bind to these nascent crystals, forming soluble, amorphous, and spherical primary calciprotein particles (CPP1).[3] These primary particles are considered relatively benign and serve to shuttle excess minerals for clearance.

However, in the persistent pro-calcific environment of CKD, CPP1 are unstable and undergo a spontaneous transformation into more crystalline, larger, and spindle-shaped secondary calciprotein particles (this compound).[3][4] This maturation process involves the transition of ACP to a more stable crystalline form, hydroxyapatite.[3] The propensity of serum to form this compound is a key indicator of calcification risk.

The Pathophysiological Role of this compound in CKD

Unlike their primary counterparts, this compound are pathogenic and contribute to the progression of vascular calcification and inflammation in CKD.

Cellular Uptake and Pro-inflammatory Signaling

This compound are taken up by vascular smooth muscle cells (VSMCs), endothelial cells, and macrophages, often through scavenger receptors.[5][6] This internalization triggers a cascade of pro-inflammatory signaling pathways.

One of the key pathways activated by this compound is the Toll-like receptor 4 (TLR4) signaling cascade. Upon binding of this compound to TLR4, a downstream signaling cascade is initiated, leading to the activation of the transcription factor nuclear factor-kappa B (NF-κB).[7] Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory cytokines and adhesion molecules, perpetuating a state of chronic inflammation within the vasculature.[7]

Induction of Osteogenic Differentiation

A crucial event in vascular calcification is the phenotypic transformation of VSMCs into osteoblast-like cells. This compound are potent inducers of this osteogenic differentiation. The inflammatory environment created by this compound-induced signaling, coupled with the direct effects of internalized calcium and phosphate, promotes the expression of osteogenic transcription factors such as Runt-related transcription factor 2 (Runx2). This leads to the deposition of a bone-like mineralized matrix within the vessel wall, contributing to arterial stiffness and cardiovascular complications.

Quantitative Data on this compound in Chronic Kidney Disease

Numerous studies have quantified this compound levels and their association with clinical parameters in CKD patients. The following tables summarize key quantitative findings.

| Parameter | Healthy Volunteers | CKD Patients (without Vascular Calcification) | CKD Patients (with Vascular Calcification) | Reference |

| This compound Hydrodynamic Radius (Rh) | 168 nm (IQR: 145–352) | 212 nm (IQR: 169–315) | 370 nm (IQR: 272–566) | [4] |

| T50 (CPP1 to this compound Transformation Time) | Higher | Lower | Lower | [4] |

Table 1: Comparison of this compound Characteristics in Healthy and CKD Populations. IQR: Interquartile Range.

| Parameter | Association with Vascular Calcification in CKD | Odds Ratio (95% CI) per 10 nm increase in this compound Rh | Reference |

| This compound Hydrodynamic Radius (Rh) | Positive | 1.09 (1.03, 1.16) | [4] |

Table 2: Association of this compound Size with Vascular Calcification in CKD.

| Parameter | Healthy Controls | CKD Patients | Reference |

| Serum Fetuin-A (g/L) | 0.752 ± 0.176 | 0.4416 ± 0.17 | [8][9] |

Table 3: Serum Fetuin-A Levels in Healthy Controls and CKD Patients.

Experimental Protocols for this compound Investigation

Investigating the role of this compound in CKD requires robust and reproducible experimental methodologies. This section details key protocols for the analysis and functional characterization of this compound.

Measurement of this compound Formation and Size

DLS is a technique used to measure the hydrodynamic radius of particles in suspension. It is a valuable tool for characterizing the size and aggregation of this compound in serum.

Protocol:

-

Sample Preparation:

-

Thaw frozen serum samples at 37°C.

-

Filter the serum through a 0.2 µm syringe filter to remove large aggregates and dust particles.[10]

-

Prepare a reaction mixture in a 96-well plate by adding serum, a calcium chloride solution, and a phosphate buffer solution.

-

-

DLS Measurement:

-

Place the 96-well plate in a DLS instrument equipped with a plate reader.

-

Set the temperature to 37°C.

-

Acquire data at regular intervals to monitor the change in particle size over time, reflecting the transformation from CPP1 to this compound.

-

-

Data Analysis:

-

Use the instrument's software to calculate the hydrodynamic radius (Rh) and polydispersity index (PDI) of the particles at different time points.

-

The initial measurements will represent the size of CPP1, while later measurements will show the formation and growth of larger this compound.

-

The T50 test measures the time it takes for CPP1 to transform into this compound in serum, providing an indication of the serum's calcification propensity. A shorter T50 time indicates a higher propensity for calcification.

Protocol:

-

Reagent Preparation:

-

Prepare stock solutions of calcium chloride and sodium phosphate. The pH of both solutions should be adjusted to 7.4.[8]

-

-

Assay Procedure:

-

Data Analysis:

-

Plot the light scattering intensity against time.

-

The T50 value is the time at which the turbidity reaches half of its maximum, representing the midpoint of the CPP1 to this compound transition.[12]

-

In Vitro Model of this compound-Induced Vascular Smooth Muscle Cell (VSMC) Calcification

This protocol describes how to induce calcification in cultured VSMCs using synthetic this compound.

Protocol:

-

Cell Culture:

-

Preparation of Synthetic this compound:

-

Prepare a supersaturated solution of calcium and phosphate in a cell culture medium (e.g., DMEM) containing FBS.

-

Incubate the solution at 37°C for several days to allow for the formation and maturation of this compound.

-

Isolate the this compound by centrifugation.

-

-

Induction of Calcification:

-

Quantification of Calcification:

-

Wash the cells with PBS.

-

Decalcify the cells using an acidic solution (e.g., 0.6 M HCl).

-

Measure the calcium content in the acidic supernatant using a colorimetric calcium assay kit.

-

Normalize the calcium content to the total protein content of the cell layer.

-

Visualizing the this compound Formation and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways involved in this compound formation and its downstream cellular effects.

Caption: The formation pathway of secondary calciprotein particles (this compound) in the context of chronic kidney disease.

Caption: Simplified signaling pathway of this compound-induced inflammation and osteogenesis in vascular cells.

Conclusion

The formation of this compound is a critical pathological event in chronic kidney disease, driving vascular calcification and inflammation. Understanding the molecular mechanisms underlying this compound formation and their cellular effects is paramount for the development of novel therapeutic strategies to mitigate the high cardiovascular burden in CKD patients. This technical guide provides a foundational understanding of the this compound pathway and the experimental tools available for its investigation, aiming to facilitate further research and drug development in this crucial area.

References

- 1. arpi.unipi.it [arpi.unipi.it]

- 2. Fetuin-A Protects against Atherosclerotic Calcification in CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Circulating Fetuin-A and Risk of All-Cause Mortality in Patients With Chronic Kidney Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Patients with advanced chronic kidney disease and vascular calcification have a large hydrodynamic radius of secondary calciprotein particles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells [arpi.unipi.it]

- 8. ahajournals.org [ahajournals.org]

- 9. thejas.com.pk [thejas.com.pk]

- 10. research.cbc.osu.edu [research.cbc.osu.edu]

- 11. krcp-ksn.org [krcp-ksn.org]

- 12. CALCISCON [calciscon.com]

- 13. Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Hydroxyapatite in Casein Phosphopeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casein phosphopeptides (CPPs) are bioactive peptides derived from casein, a primary protein in milk. Their significance in biological systems is intrinsically linked to their profound ability to interact with calcium and phosphate, thereby stabilizing amorphous calcium phosphate (ACP) and preventing its premature precipitation into crystalline hydroxyapatite. This interaction is pivotal for enhancing the bioavailability of calcium and phosphate, with significant implications for bone health and dental care. This technical guide provides an in-depth exploration of the biological significance of the CPP-hydroxyapatite precursor interaction, detailing the underlying mechanisms, quantitative data, experimental protocols, and relevant biological pathways.

Introduction: The CPP-Hydroxyapatite Precursor Axis

Hydroxyapatite [Ca10(PO4)6(OH)2] is the principal mineral component of bone and teeth. Its formation is a critical physiological process. However, the spontaneous and uncontrolled precipitation of hydroxyapatite from supersaturated solutions of calcium and phosphate can lead to undesirable calcification of soft tissues. Casein phosphopeptides play a crucial role in mitigating this by forming soluble complexes with amorphous calcium phosphate (CPP-ACP), the precursor to hydroxyapatite.

The primary biological significance of CPPs lies in their ability to sequester calcium and phosphate ions within these nanoclusters, maintaining them in a bioavailable, amorphous state. This prevents the progression to crystalline hydroxyapatite until it is opportune, such as at the surface of tooth enamel or in the intestinal lumen for absorption. The key to this function is the highly conserved sequence -Ser(P)-Ser(P)-Ser(P)-Glu-Glu- found in CPPs, which provides multiple phosphorylation sites that act as potent calcium-binding agents.

Quantitative Data: CPP-ACP Complex Characteristics

The formation and characteristics of CPP-ACP complexes have been quantified to understand their stability and biological activity. The following table summarizes key quantitative data from relevant studies.

| Parameter | Value | Analytical Method | Reference |

| CPP-ACP Nanocomplex Composition | |||

| Calcium Content | ~25% (w/w) | Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) | |

| Phosphate Content | ~12.5% (w/w) | Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) | |

| Peptide Content | ~62.5% (w/w) | Amino Acid Analysis | |

| Binding & Stability | |||

| Calcium Binding Capacity of CPP | 2.1-3.3 mmol/g | Equilibrium Dialysis | |

| Molar Ratio (Ca:PO4) in CPP-ACP | 1.5-1.6 | Chemical Analysis | |

| Size of CPP-ACP Nanoparticles | 2-3 nm | Dynamic Light Scattering (DLS) | |

| Biological Effects | |||

| Increase in Intestinal Calcium Absorption | 1.5-2.0 fold | In vivo animal models | |

| Enamel Remineralization Rate | 20-30% increase | In situ remineralization studies |

Experimental Protocols

Preparation of Casein Phosphopeptide-Amorphous Calcium Phosphate (CPP-ACP) Nanocomplexes

This protocol describes a common method for the in-vitro synthesis of CPP-ACP nanocomplexes.

Materials:

-

Casein phosphopeptide (CPP) powder

-

Calcium chloride (CaCl2) solution (e.g., 1 M)

-

Disodium hydrogen phosphate (Na2HPO4) solution (e.g., 1 M)

-

Tris buffer (pH 7.4)

-

Ultra-pure water

Procedure:

-

Dissolve CPP powder in Tris buffer to a final concentration of 50 mg/mL.

-

Slowly add CaCl2 solution to the CPP solution while stirring continuously.

-

Subsequently, add Na2HPO4 solution dropwise to the mixture. The formation of a milky, opalescent suspension indicates the formation of CPP-ACP complexes.

-

Continue stirring for 1-2 hours at room temperature to ensure stabilization.

-

The resulting suspension can be used directly or further purified by dialysis to remove unbound ions.

Characterization of CPP-ACP Nanocomplexes using Dynamic Light Scattering (DLS)

DLS is employed to determine the hydrodynamic diameter of the CPP-ACP nanoparticles.

Procedure:

-

Dilute the prepared CPP-ACP suspension in Tris buffer to an appropriate concentration for DLS analysis.

-

Filter the diluted sample through a 0.22 µm syringe filter to remove any large aggregates.

-

Transfer the filtered sample to a clean cuvette.

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Perform the DLS measurement to obtain the particle size distribution and average hydrodynamic diameter.

In Vitro Enamel Remineralization Assay

This assay evaluates the ability of CPP-ACP to remineralize demineralized enamel surfaces.

Procedure:

-

Prepare bovine enamel blocks and create artificial carious lesions by immersing them in a demineralizing solution.

-

Characterize the initial mineral loss using techniques like transverse microradiography (TMR).

-

Divide the demineralized blocks into experimental groups (e.g., control, CPP-ACP solution).

-

Immerse the blocks in the respective treatment solutions for a defined period, often with pH cycling to simulate oral conditions.

-

After the treatment period, re-evaluate the mineral content of the enamel blocks using TMR.

-

Calculate the percentage of remineralization by comparing the final and initial mineral profiles.

Signaling Pathways and Mechanisms of Action

The biological effects of CPP-ACP are primarily mediated by its physicochemical properties, which influence mineral bioavailability and cellular interactions.

Mechanism of CPP-ACP Formation and Stabilization

The formation of CPP-ACP nanocomplexes is a thermodynamically driven process. The phosphoserine residues in CPPs act as nucleation sites for calcium and phosphate, forming small, amorphous clusters. The peptide backbone of CPPs then sterically hinders the growth and aggregation of these clusters, preventing their transformation into crystalline hydroxyapatite.

morphology of synthetic vs endogenous CPP2

An In-depth Technical Guide to the Morphology of Synthetic vs. Endogenous Secondary Calciprotein Particles (CPP2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary calciprotein particles (this compound) are crystalline nanoparticles composed of calcium phosphate and proteins that form in biological fluids. Elevated levels of this compound are associated with pathological conditions such as vascular calcification. A thorough understanding of their morphology and biological activity is crucial for developing therapeutic interventions. This guide provides a detailed comparison of the morphological and physicochemical characteristics of synthetic and endogenous this compound, outlines experimental protocols for their study, and illustrates their known signaling pathways.

Introduction

Calciprotein particles (CPPs) are a key component of a mineral buffering system that manages excess calcium and phosphate in circulation[1]. These particles exist in two main forms: primary CPPs (CPP1), which are amorphous, spherical, and generally considered benign, and secondary CPPs (this compound), which are larger, crystalline, and implicated in pathological processes[2][3]. The transition from CPP1 to this compound involves a structural rearrangement from an amorphous to a more stable crystalline state, typically hydroxyapatite[4][5].

The study of this compound often relies on synthetic analogues, as the isolation of sufficient quantities of endogenous this compound for detailed characterization is challenging. However, it is crucial to recognize that synthetic this compound may differ significantly from their endogenous counterparts in terms of morphology, composition, and biological activity[4][6]. This guide aims to provide a comprehensive overview of these differences.

Comparative Morphology and Physicochemical Properties

The morphological and compositional differences between synthetic and endogenous this compound are significant and impact their biological effects. Endogenous this compound are generally smaller and less crystalline than their synthetic counterparts, which are often produced under conditions of high supersaturation of calcium and phosphate[4][6].

Quantitative Data Summary

The following tables summarize the key morphological and compositional differences between various synthetic this compound formulations and endogenous this compound.

Table 1: Morphological Characteristics of Synthetic vs. Endogenous this compound

| Parameter | Synthetic this compound (Typical Range) | Endogenous this compound (from CKD patients) | Reference |

| Size (Hydrodynamic Diameter) | 100 - 300 nm | 75 - 251 nm | [4][6][7] |

| Morphology | Needle-like, lamellar, crystalline aggregates | Predominantly amorphous, some poorly crystalline components | [2][4][5] |

| Crystallinity | Highly crystalline (hydroxyapatite) | Low crystallinity, often with amorphous calcium phosphate | [4][6] |

Table 2: Elemental and Compositional Characteristics of Synthetic vs. Endogenous this compound

| Component | Synthetic this compound | Endogenous this compound | Reference |

| Primary Protein Source | Bovine Fetuin-A or Fetal Bovine Serum (FBS) | Human Fetuin-A, Albumin, and other serum proteins | [4][8] |

| Mineral Phase | Often stoichiometric hydroxyapatite | Non-stoichiometric hydroxyapatite, amorphous calcium phosphate | [6] |

| Substitutions | Minimally substituted | Substituted with sodium, magnesium, etc. | [6] |

| Protein Content | Variable, dependent on synthesis protocol | Generally higher protein-to-mineral ratio | [4] |

Experimental Protocols

Reproducible and well-characterized experimental procedures are essential for the study of this compound. This section provides detailed methodologies for the synthesis of this compound, the isolation of endogenous this compound, and their subsequent morphological and compositional analysis.

Synthesis of Secondary Calciprotein Particles (this compound)

This protocol describes a common method for generating synthetic this compound in vitro.

Materials:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Calcium chloride (CaCl₂) solution (1 M)

-

Sodium phosphate (Na₂HPO₄) solution (1 M)

-

Tris-buffered saline (TBS; 50 mM Tris, 140 mM NaCl, pH 7.4)

Procedure:

-

Prepare DMEM supplemented with 10% FBS.

-

Add CaCl₂ and Na₂HPO₄ solutions to the DMEM-FBS mixture to final concentrations that induce supersaturation (e.g., 2.8 mM Ca²⁺ and 4.4 mM PO₄³⁻)[9].

-

Gently swirl the mixture and incubate at 37°C in a humidified incubator with 5% CO₂ for a specified duration to allow for this compound formation (e.g., 12 hours to 14 days, depending on the desired characteristics)[8].

-

To harvest the this compound, centrifuge the mixture at high speed (e.g., 24,000 x g) for 2 hours at 4°C[8].

-

Discard the supernatant and wash the this compound pellet twice with TBS.

-

Resuspend the final this compound pellet in TBS for immediate use or store at 4°C for short-term storage.

Isolation of Endogenous Calciprotein Particles from Serum

This protocol outlines the procedure for isolating endogenous CPPs from serum samples.

Materials:

-

Human serum (e.g., from patients with chronic kidney disease)

-

Tris-buffered saline (TBS; 50 mM Tris, 140 mM NaCl, pH 7.4)

Procedure:

-

Collect fresh serum samples.

-

Perform differential centrifugation to isolate CPPs. A common method involves a high-speed centrifugation step (e.g., 24,000 x g) for 2 hours at 4°C to pellet the CPPs[8].

-

Carefully remove the supernatant.

-

Wash the CPP pellet twice with TBS to remove contaminating proteins.

-

Resuspend the final pellet containing endogenous CPPs in TBS for analysis.

Morphological and Compositional Analysis

Purpose: To visualize the morphology and size of this compound.

Procedure:

-

Place a drop of the resuspended this compound solution onto a carbon-coated copper grid for 1 minute to allow for particle adsorption[10].

-

Wick off the excess liquid.

-

Optionally, negatively stain the grid with a solution of uranyl acetate or phosphotungstic acid for 1 minute to enhance contrast.

-

Wick off the excess stain and allow the grid to air dry completely.

-

Image the grid using a transmission electron microscope at an appropriate magnification.

Purpose: To determine the hydrodynamic size distribution of this compound in suspension.

Procedure:

-

Ensure the this compound suspension is well-dispersed and free of large aggregates by gentle sonication or vortexing[11][12].

-

Dilute the sample in TBS to an appropriate concentration for DLS analysis, ensuring the scattering intensity is within the instrument's optimal range[13].

-

Transfer the sample to a clean cuvette.

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

-

Perform the DLS measurement, collecting data for a sufficient duration to obtain a stable correlation function.

-

Analyze the data using the instrument's software to obtain the intensity-weighted, volume-weighted, and number-weighted size distributions[14].

Purpose: To determine the elemental composition of this compound.

Procedure:

-

Prepare a sample for electron microscopy (either TEM or SEM).

-

In the electron microscope, focus the electron beam on a region of interest containing this compound.

-

Acquire the EDX spectrum, which will show peaks corresponding to the elements present in the sample.

-

Quantify the relative amounts of elements such as calcium, phosphorus, sodium, and magnesium from the peak intensities[6].

Purpose: To assess the crystallinity and identify the mineral phase of this compound.

Procedure:

-

Prepare a dry powder sample of the isolated this compound.

-

Mount the powder sample on the XRD instrument.

-

Collect the diffraction pattern over a range of 2θ angles.

-

Analyze the resulting diffractogram. Sharp peaks are indicative of crystalline material (e.g., hydroxyapatite), while broad humps suggest an amorphous phase[15][16]. The positions and intensities of the peaks can be compared to reference patterns to identify the specific crystalline phase.

Cellular Uptake and Signaling Pathways

This compound are known to be taken up by vascular cells, such as endothelial and smooth muscle cells, where they can trigger pro-inflammatory and pro-calcific responses[4][17].

Cellular Uptake of this compound

The primary mechanism of this compound internalization is through endocytosis.

Caption: Cellular uptake of this compound via endocytosis.

Pro-inflammatory Signaling Induced by this compound

This compound can activate inflammatory signaling pathways, contributing to vascular pathology. One of the key pathways involves the activation of Toll-like receptor 4 (TLR4).

Caption: this compound-induced pro-inflammatory signaling via TLR4.

Conclusion

The morphology and composition of secondary calciprotein particles are critical determinants of their biological activity. Synthetic this compound, while valuable research tools, exhibit significant differences from their endogenous counterparts, particularly in terms of crystallinity and protein composition. Researchers should be mindful of these differences when interpreting data from in vitro studies and extrapolating them to in vivo pathophysiology. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate standardized and reproducible research in this important field, ultimately aiding in the development of therapies targeting pathological calcification.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Calciprotein Particles Cause Physiologically Significant Pro-Inflammatory Response in Endothelial Cells and Systemic Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The formation and function of calciprotein particles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calciprotein Particles and Serum Calcification Propensity: Hallmarks of Vascular Calcifications in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Live Imaging of Calciprotein Particle Clearance and Receptor Mediated Uptake: Role of Calciprotein Monomers [frontiersin.org]

- 8. Calciprotein Particle Synthesis Strategy Determines In Vitro Calcification Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protocols | Electron Microscopy Service Core | Research | IU School of Medicine [medicine.iu.edu]

- 11. bettersizeinstruments.com [bettersizeinstruments.com]

- 12. rivm.nl [rivm.nl]

- 13. usp.org [usp.org]

- 14. materials-talks.com [materials-talks.com]

- 15. pjsir.org [pjsir.org]

- 16. resources.rigaku.com [resources.rigaku.com]

- 17. Calciprotein Particles: Balancing Mineral Homeostasis and Vascular Pathology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the In Vitro Synthesis of Cell-Penetrating Peptide 2 (CPP2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-Penetrating Peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering various molecular cargoes into the cytoplasm.[1][2][3] This property makes them promising vectors for the intracellular delivery of therapeutics.[4] CPP2 is a specific cell-penetrating peptide with the sequence Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg. This document provides a detailed protocol for the in vitro synthesis, purification, and characterization of this compound using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents

| Reagent | Grade | Supplier (Example) |

| Rink Amide MBHA Resin | 100-200 mesh, 0.4-0.8 mmol/g | Sigma-Aldrich |

| Fmoc-Arg(Pbf)-OH | Peptide Synthesis Grade | ChemPep |

| Fmoc-Trp(Boc)-OH | Peptide Synthesis Grade | ChemPep |

| Fmoc-Ser(tBu)-OH | Peptide Synthesis Grade | BenchChem[5] |

| Fmoc-Phe-OH | Peptide Synthesis Grade | ChemPep |

| Fmoc-Lys(Boc)-OH | Peptide Synthesis Grade | ChemPep |

| Fmoc-Gln(Trt)-OH | Peptide Synthesis Grade | ChemPep |

| Fmoc-Leu-OH | Peptide Synthesis Grade | ChemPep |

| Fmoc-Tyr(tBu)-OH | Peptide Synthesis Grade | ChemPep |

| Fmoc-Asp(OtBu)-OH | Peptide Synthesis Grade | ChemPep |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS Grade | Sigma-Aldrich |

| Piperidine | Reagent Grade | Sigma-Aldrich |

| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Sigma-Aldrich |

| Oxyma Pure | ≥99% | Sigma-Aldrich |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |

| Triisopropylsilane (TIS) | 98% | Sigma-Aldrich |

| Acetonitrile (ACN) | HPLC Grade | Sigma-Aldrich |

| Diethyl Ether | Anhydrous | Sigma-Aldrich |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on the widely used Fmoc/tBu strategy.[6] The synthesis is performed on a 0.1 mmol scale.

1.1. Resin Preparation and First Amino Acid Coupling:

-

Place 250 mg of Rink Amide MBHA resin (assuming a loading of 0.4 mmol/g) in a peptide synthesis vessel.

-

Swell the resin in DMF for 30 minutes.

-

Drain the DMF and wash the resin with DMF (3 x 5 mL).

-

Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):

-

Dissolve 4 equivalents of Fmoc-Arg(Pbf)-OH (0.4 mmol, 259.5 mg) and 4 equivalents of Oxyma Pure (0.4 mmol, 56.8 mg) in DMF.

-

Add 4 equivalents of DIC (0.4 mmol, 62 µL) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

-

-

Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates successful coupling). If the test is positive, repeat the coupling step.

1.2. Chain Elongation:

Repeat the following cycle for each subsequent amino acid in the this compound sequence (Trp, Ser, Phe, Lys, Gln, Leu, Tyr, Trp, Tyr, Ser, Lys, Leu, Ser, Asp) using the appropriate Fmoc-protected amino acid with side-chain protection as listed in the materials section.

-

Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 15 minutes.

-

Wash the resin with DMF (5 x 5 mL).

-

Amino Acid Coupling:

-

Dissolve 4 equivalents of the next Fmoc-amino acid and 4 equivalents of Oxyma Pure in DMF.

-

Add 4 equivalents of DIC and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

-

Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

Perform a Kaiser test to confirm complete coupling before proceeding to the next cycle.

Potential Challenges:

-

Aggregation: "Difficult sequences," particularly those with hydrophobic residues, can aggregate on the resin, hindering subsequent reactions.[7][8][9] Using high-swelling resins and optimizing coupling reagents can help mitigate this.

-

Racemization: Certain amino acids, like Cys and Ser, can be prone to racemization during coupling.[10] The use of Oxyma Pure as an additive helps to suppress this side reaction.

Cleavage and Deprotection

-

After the final amino acid coupling and deprotection, wash the peptide-resin with DCM (5 x 5 mL) and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: Work in a fume hood.

-

Add 10 mL of the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate dropwise to 40 mL of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether (2 x 20 mL) and dry under vacuum.

Purification by Reverse-Phase HPLC (RP-HPLC)

The crude peptide is purified using a preparative RP-HPLC system.

| Parameter | Condition |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 65% B over 60 minutes |

| Flow Rate | 15 mL/min |

| Detection | 220 nm |

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the sample onto the equilibrated column.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the fractions by analytical RP-HPLC.

-

Pool the fractions with >95% purity and lyophilize to obtain the final peptide product.

Expected Yield and Purity: The final yield of a 15-amino acid peptide after synthesis and purification can vary, but an average yield is typically in the range of 15-30% for a purity of >95%.[11] The crude purity before purification is expected to be above 70%.[12]

Characterization by Mass Spectrometry

The identity of the purified this compound is confirmed by mass spectrometry.

| Parameter | Value |

| Technique | Electrospray Ionization (ESI) or MALDI-TOF |

| This compound Sequence | Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg |

| Monoisotopic Mass | 2035.03 Da |

| Average Mass | 2036.31 Da |

The observed mass should match the theoretical mass of the this compound peptide.

Application Notes

Cellular Uptake Mechanism

Cell-penetrating peptides utilize multiple pathways for cellular entry, including direct translocation across the plasma membrane and various forms of endocytosis.[1][3][13] The initial interaction is often electrostatic between the cationic CPP and the negatively charged cell surface proteoglycans.[13] For many CPPs, endocytosis is a major route of internalization, which can sometimes lead to entrapment in endosomes.[14] The specific mechanism for this compound has not been elucidated in the literature, but it is expected to involve one or a combination of these pathways.

Caption: Generalized cellular uptake mechanisms for Cell-Penetrating Peptides.

In Vitro Cell Penetration Assay

The cell penetration efficiency of the synthesized this compound can be evaluated using a fluorescently labeled peptide.

Protocol:

-

Labeling: Synthesize this compound with an N-terminal fluorescein isothiocyanate (FITC) label.

-

Cell Culture: Seed a suitable cell line (e.g., HeLa or MCF-7) in a 24-well plate and grow to 70-80% confluency.

-

Treatment: Incubate the cells with varying concentrations of FITC-CPP2 (e.g., 1, 5, 10 µM) in serum-free media for 1-4 hours at 37°C.[15][16]

-

Washing: Wash the cells three times with PBS to remove extracellular peptide.

-

Analysis:

Workflow Diagram

Caption: Workflow for the synthesis and evaluation of this compound.

References

- 1. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-Penetrating Peptides (CPPs) as Therapeutic and Diagnostic Agents for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Overview of solid phase synthesis of "difficult peptide" sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chempep.com [chempep.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Cell penetrating peptides: Mechanism of action - American Chemical Society [acs.digitellinc.com]

- 15. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of membrane penetration and cytotoxicity of C9orf72-encoding arginine-rich dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

Isolating Cell-Penetrating Peptide 2 (CPP2) from Patient Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering a variety of cargo molecules into cells. This property makes them highly valuable tools in research and therapeutics. CPP2, a novel cell-penetrating peptide identified from a random peptide library, has demonstrated high intracellular translocation efficiency.[1] Its amino acid sequence is Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg.[2][3] The ability to effectively isolate and quantify this compound from patient samples is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies, monitoring of therapeutic efficacy, and understanding its biodistribution.

These application notes provide a comprehensive overview and detailed protocols for the isolation of this compound from common patient samples such as plasma, serum, and tissue. The methodologies described are based on established peptide extraction techniques adapted for the specific properties of this compound.

General Workflow for this compound Isolation